molecular formula C23H27FN6O2 B2532343 8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896847-93-1

8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2532343
CAS No.: 896847-93-1
M. Wt: 438.507
InChI Key: JQECGRPXBFUSKM-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H27FN6O2 and its molecular weight is 438.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds closely related to the specified chemical, were synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. This research highlighted the potential of these compounds as antidepressant and anxiolytic agents, emphasizing their significant 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligand capabilities with weak inhibitory potencies for PDE4B and PDE10A. Preliminary pharmacological in vivo studies demonstrated their potential in forced swim tests (FST) in mice, indicating their significant antidepressant and anxiolytic effects, surpassing that of reference drugs such as diazepam in certain tests (Zagórska et al., 2016).

Metabolic Stability and Cell Permeability

Further studies on 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, related to the compound , revealed insights into their metabolic stability and cell permeability. These compounds were evaluated for their in vitro affinity for serotonin 5-HT1A, 5-HT7, and phosphodiesterases PDE4 and PDE10. Findings from molecular modeling studies suggested differences in binding modes, reflecting variations in ligands' affinity and potency at the 5-HT1A receptor. In silico models indicated drug-likeness properties, including metabolic stability in mouse liver microsomes system and high intestinal absorption potential. Notably, the antidepressant and anxiolytic-like activities of these compounds were specific and exhibited at dosages that implied a significant first-pass effect (Zagórska et al., 2018).

Photophysical Behavior and Fluorescence Sensing

The synthesis of new Y-shaped fluorophores with an imidazole core, including derivatives similar to the compound under discussion, showcased their application in photophysical studies. These compounds displayed intense emission maxima in the range of 440–630 nm, exhibiting excellent photostabilities. Their optical properties, such as absorption and emission maxima, Stokes' shift, and quantum yield values, were investigated, highlighting their potential in fluorescence sensing and photophysical applications (Ozturk et al., 2012).

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O2/c1-15-16(2)30-19-20(25-22(30)29(15)18-9-7-17(24)8-10-18)26(3)23(32)28(21(19)31)14-13-27-11-5-4-6-12-27/h7-10H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECGRPXBFUSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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